1-(2-羟乙基)-1,2-二氢吡啶-2-酮

描述

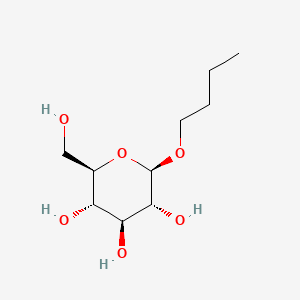

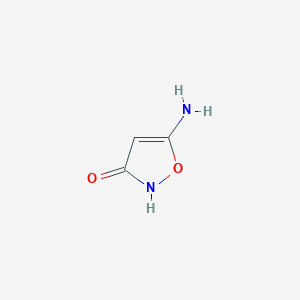

1-(2-Hydroxyethyl)-2-pyrrolidone is a versatile heterocyclic building block used in the synthesis of pharmaceutical compounds . It has an empirical formula of C6H11NO2, a CAS number of 3445-11-2, and a molecular weight of 129.16 . It is used as a starting material for the preparation of chemical intermediates such as 1-vinylpyrrolidinone and 1-[2-(diethylamino)ethyl]-2-pyrrolidinone .

Synthesis Analysis

The synthesis of 1-(2-Hydroxyethyl)-2-pyrrolidone involves cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyethyl)-2-pyrrolidone involves a pyrrolidone ring with a 2-hydroxyethyl group attached . The resonance of the methylene protons (–CH2–OH) is observed at δH = 3.69 ppm .Chemical Reactions Analysis

The chemical reactions involving 1-(2-Hydroxyethyl)-2-pyrrolidone include the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine 5 and the in situ generated sulfonium salt 2 .Physical And Chemical Properties Analysis

1-(2-Hydroxyethyl)-2-pyrrolidone is a liquid with a refractive index of n20/D 1.496 (lit.) and a density of 1.143 g/mL at 25 °C (lit.) . It has a boiling point of 140-142 °C/3 mmHg (lit.) .科学研究应用

Application 1: Multicomponent Synthesis of 3,3′-Disubstituted Oxindoles

- Summary of Application: This compound is used as a catalyst in the multicomponent reaction of isatin, malononitrile, and indole to produce 3,3′-disubstituted oxindoles .

- Methods of Application: The reaction is carried out at 80°C in a mixed solvent system of water and ethanol (80:20%). The catalyst, 1-(ethylaceto acetate)-1-(2-hydroxyethyl) piperidinium tetrachloroaluminate, is used to facilitate the reaction .

- Results: The reaction results in the formation of 3,3′-disubstituted oxindoles via a tandem Knoevenagel/Michael addition reaction. The yield of the reaction is excellent .

Application 2: Synthesis of Hydrogels

- Summary of Application: This compound is used in the synthesis of hydrogels, which are polymers that can absorb a large amount of water .

- Methods of Application: The synthesis of hydrogels involves physical, chemical, and hybrid bonding. The bonding is formed via different routes, such as solution casting, solution mixing, bulk polymerization, free radical mechanism, radiation method, and interpenetrating network formation .

- Results: The synthesized hydrogels have significant properties, such as mechanical strength, biocompatibility, biodegradability, swellability, and stimuli sensitivity. These properties are substantial for electrochemical and biomedical applications .

Application 3: Biomedical Applications

- Summary of Application: Poly (2-hydroxyethyl methacrylate) (pHEMA) is a biomaterial with excellent biocompatibility and cytocompatibility, making it desirable for different biomedical applications . It elicits a minimal immunological response from host tissue .

- Methods of Application: This polymer has been widely applied in ophthalmic applications, a specific consideration has been devoted to this field . Antimicrobial strategies such as the use of silver nanoparticles, antibiotics, and antimicrobial agents can be utilized to protect against infections .

- Results: With continuous research and advancement in science and technology, the outlook of pHEMA is promising as it will most certainly be utilized in more biomedical applications in the near future .

Application 4: Synthesis of Intraocular Lens (IOL) Materials

- Summary of Application: Poly (hydroxyethyl methacrylate) (PHEMA) hydrogel for intraocular lens (IOL) materials was synthesized by solution polymerization .

- Methods of Application: The synthesis uses 2-hydroxyethyl methacrylate as raw material, ammonium persulfate and sodium pyrosulfite (APS/SMBS) as catalyst, and triethyleneglycol dimethacrylate (TEGDMA) as cross-linking additive .

- Results: The synthesized PHEMA hydrogel is used for intraocular lens (IOL) materials .

Application 5: Bone Tissue Regeneration

- Summary of Application: Poly (2-hydroxyethyl methacrylate) (pHEMA) is used in bone tissue regeneration .

- Methods of Application: This polymer has been widely applied in biomedical applications, including bone tissue regeneration .

- Results: The use of pHEMA in bone tissue regeneration has shown promising results .

Application 6: Wound Healing

安全和危害

The safety data sheet for 1-(2-Hydroxyethyl)-2-pyrrolidone indicates that it may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

属性

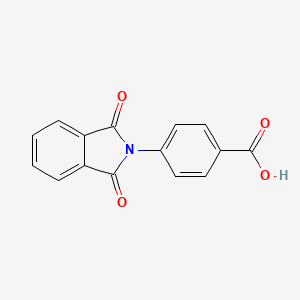

IUPAC Name |

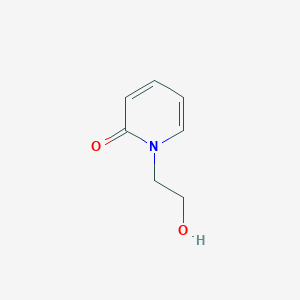

1-(2-hydroxyethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-6-5-8-4-2-1-3-7(8)10/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAKOAYGMSTAKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982874 | |

| Record name | 1-(2-Hydroxyethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one | |

CAS RN |

64330-83-2 | |

| Record name | NSC75654 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxyethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。